![molecular formula C71H84N10O16S2 B609711 SMS 201-995 pa LAR CAS No. 135467-16-2](/img/structure/B609711.png)
SMS 201-995 pa LAR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octreotide pamoate is an antineoplastic.
Wissenschaftliche Forschungsanwendungen
1. Effects on Renin-Aldosterone Axis
SMS 201-995, a somatostatin analogue, has been studied for its effects on the renin-aldosterone axis. Sieber et al. (1988) found that SMS 201-995 significantly inhibited the elevation of plasma renin activity (PRA) during head-up tilting in healthy volunteers, although it did not consistently alter plasma aldosterone levels or inhibit angiotensin II-induced aldosterone secretion (Sieber et al., 1988).
2. Impact on Hormone-Secreting Tumors and Non-Neoplastic Gut Diseases
SMS 201-995 has been explored for its potential in treating hormone-secreting tumors of the pituitary and gastrointestinal tract, as well as non-neoplastic diseases of the gut. Gorden et al. (1989) reported its ability to lower plasma concentrations of growth hormone and somatomedin-C in patients with pituitary acromegaly and its effectiveness in biochemical and clinical responses in patients with pituitary thyrotropin-producing tumors (Gorden et al., 1989).
3. Treatment of Hyperinsulinemia and Hypoglycemia
Phillips et al. (1986) studied the effectiveness of SMS 201-995 in treating quinine-induced hyperinsulinemia and hypoglycemia, demonstrating its potential as a specific therapy for life-threatening hyperinsulinemic hypoglycaemia complicating falciparum malaria (Phillips et al., 1986).
4. Management of the Dumping Syndrome
Hopman et al. (1988) reported on the use of SMS 201-995 in managing the dumping syndrome after gastric surgery. Their findings suggest that SMS 201-995 significantly improves symptoms in patients with early and late dumping syndrome (Hopman et al., 1988).
5. Treatment of Acromegaly
Lamberts et al. (1985) studied the long-term treatment of acromegaly with SMS 201-995. They observed rapid amelioration of clinical signs and symptoms and near normalization of laboratory test results in patients treated with this somatostatin analogue (Lamberts et al., 1985).
6. Adjunct in Insulin Therapy for Diabetic Patients
Ríos et al. (1986) assessed the value of SMS 201-995 as an adjunct to insulin therapy in insulin-dependent diabetic patients. Their study showed that SMS 201-995 can diminish postprandial hyperglycemia and decrease insulin requirements (Ríos et al., 1986).
7. Use in Pediatric Patients with Gastrointestinal Fistulae
Wallace and Newman (1991) reported the use of SMS 201-995 in the successful closure of intestinal fistulae in an infant, highlighting its potential in pediatric cases with complex gastrointestinal challenges (Wallace & Newman, 1991).
8. Management of Glucagonoma Syndrome
Altimari et al. (1986) explored the use of SMS 201-995 in a patient with a metastatic glucagonoma, finding rapid improvement in the rash of necrolytic migratory erythema and brittle diabetes mellitus (Altimari et al., 1986).
Eigenschaften
CAS-Nummer |
135467-16-2 |
---|---|
Produktname |
SMS 201-995 pa LAR |
Molekularformel |
C71H84N10O16S2 |
Molekulargewicht |
1397.62 |
IUPAC-Name |
10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C49H66N10O10S2.C23H16O6/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1-10,24-25H,11H2,(H,26,27)(H,28,29) |
InChI-Schlüssel |
VSPDNSJFFYUNLJ-WBVRJZKHSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Octreotide pamoate; SMS pa; SMS 201-995 pa; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.